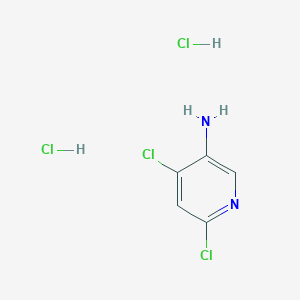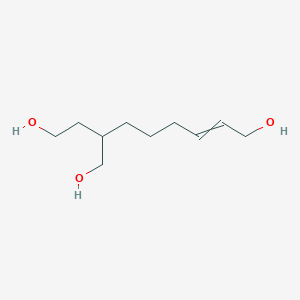![molecular formula C19H13Cl2NS B12599962 Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- CAS No. 646067-20-1](/img/structure/B12599962.png)
Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a benzenamine core substituted with dichloro and phenylthio groups. Its molecular formula is C19H13Cl2NS, and it is often used in research due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzenamine with 2-(phenylthio)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like toluene. The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Hydroxide ions, amines; reactions often conducted in polar solvents like water or alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroaniline: A simpler analog with similar substitution patterns but lacking the phenylthio group.
2,4-Dichlorobenzenamine: Another related compound with similar core structure but different substituents.
2,4-Dichlorophenylamine: Shares the dichloro substitution but differs in other functional groups.
Uniqueness
Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]- stands out due to its unique combination of dichloro and phenylthio substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
646067-20-1 |
|---|---|
Molekularformel |
C19H13Cl2NS |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)-1-(2-phenylsulfanylphenyl)methanimine |
InChI |
InChI=1S/C19H13Cl2NS/c20-15-10-11-18(17(21)12-15)22-13-14-6-4-5-9-19(14)23-16-7-2-1-3-8-16/h1-13H |
InChI-Schlüssel |
LGRWGCUEABMSPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C=NC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)

![Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-](/img/structure/B12599891.png)
![3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)










